デルタ-5(10)-ノレチンドロン酢酸

説明

Delta-5(10)-Norethindrone Acetate is a synthetic steroidal compound that belongs to the class of progestins It is derived from norethindrone, a well-known progestin used in various hormonal contraceptives

科学的研究の応用

Delta-5(10)-Norethindrone Acetate has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the production of pharmaceutical products.

作用機序

Target of Action

Delta-5(10)-Norethindrone Acetate primarily targets Delta-5 Desaturase (D5D) and Delta-6 Desaturase (D6D) enzymes . These enzymes, encoded by the FADS1 and FADS2 genes respectively, are the rate-limiting enzymes for Polyunsaturated Fatty Acid (PUFA) conversion and are recognized as the main determinants of PUFA levels .

Mode of Action

Delta-5(10)-Norethindrone Acetate interacts with its targets (D5D and D6D) by inhibiting their activity . This inhibition results in an increase in dihomo-γ-linolenic acid (DGLA, a precursor to anti-inflammatory eicosanoids) and a decrease in arachidonic acid (AA, a precursor to pro-inflammatory eicosanoids) . This could lead to a synergistic improvement in the low-grade inflammatory state .

Biochemical Pathways

The primary biochemical pathway affected by Delta-5(10)-Norethindrone Acetate is the PUFA conversion pathway . D5D and D6D are the rate-limiting enzymes for this pathway . Alterations in D5D/D6D activity have been associated with several diseases, from metabolic derangements to neuropsychiatric illnesses, from type 2 diabetes to cardiovascular disease, from inflammation to tumorigenesis .

Result of Action

The inhibition of D5D by Delta-5(10)-Norethindrone Acetate leads to a substantial reduction in insulin resistance and body weight in diet-induced obese mice . This suggests that the compound has potential therapeutic applications in the treatment of obesity and diabetes .

Action Environment

The action of Delta-5(10)-Norethindrone Acetate can be influenced by environmental factors, particularly the dietary intake of PUFA . The relative prevalence of ω-3 and ω-6 PUFA in the diet can influence the associations between FADS1/FADS2 gene variants and D5D/D6D activities .

生化学分析

Biochemical Properties

Delta-5(10)-Norethindrone Acetate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with Delta-5 and Delta-6 desaturases, which are crucial enzymes in polyunsaturated fatty acid-related pathways . These enzymes play a significant role in the conversion of dihomo-γ-linolenic acid (DGLA) to arachidonic acid (AA), a process that is essential for the formation of all classes of active steroid hormones .

Cellular Effects

Delta-5(10)-Norethindrone Acetate influences various types of cells and cellular processes. It has been found to modulate the expression of inflammatory and immune responsive genes, which likely contribute to the enhanced resistance against certain infections . Furthermore, it has been observed to alter the fluidity and selective permeability of cell membranes .

Molecular Mechanism

At the molecular level, Delta-5(10)-Norethindrone Acetate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is known to inhibit the activity of Delta-5 desaturase, thereby reducing the amount of arachidonic acid generated while increasing the amount of dihomo-gamma-linolenic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Delta-5(10)-Norethindrone Acetate change over time. For instance, it has been found to have a stability of at least one year at room temperature in a neat formulation once opened . Additionally, it has been observed to have long-term effects on cellular function, such as modulating the profile of eicosanoid production .

Dosage Effects in Animal Models

In animal models, the effects of Delta-5(10)-Norethindrone Acetate vary with different dosages. For example, oral administration of a Delta-5 desaturase inhibitor (3–10 mg/kg per day for 15 weeks) significantly inhibited the progression of atherosclerotic lesions in the aorta without affecting plasma total cholesterol and triglyceride levels .

Metabolic Pathways

Delta-5(10)-Norethindrone Acetate is involved in various metabolic pathways. It interacts with enzymes such as Delta-5 and Delta-6 desaturases, which are key enzymes in both ω-3 and ω-6 polyunsaturated fatty acid metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Delta-5(10)-Norethindrone Acetate typically involves multiple steps starting from a suitable steroidal precursor. The process includes:

Oxidation: The precursor undergoes oxidation to introduce the necessary functional groups.

Acetylation: The compound is acetylated to form the acetate ester.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of Delta-5(10)-Norethindrone Acetate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product.

化学反応の分析

Types of Reactions

Delta-5(10)-Norethindrone Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

類似化合物との比較

Similar Compounds

Norethindrone: A widely used progestin in hormonal contraceptives.

Norethindrone Acetate: Another acetate ester of norethindrone with similar applications.

Medroxyprogesterone Acetate: A synthetic progestin used in hormone replacement therapy and contraceptives.

Uniqueness

Delta-5(10)-Norethindrone Acetate is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other progestins

生物活性

Delta-5(10)-Norethindrone Acetate is a synthetic progestin derived from norethindrone, a well-known steroid hormone. This compound has garnered attention due to its potential applications in contraceptive therapies and its biological interactions within the endocrine system. Understanding its biological activity is crucial for assessing its efficacy and safety in clinical settings.

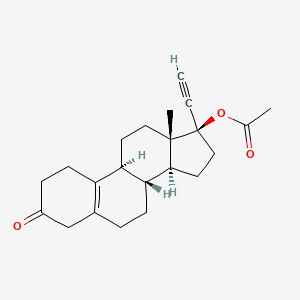

Chemical Structure and Properties

Delta-5(10)-Norethindrone Acetate (CAS 19637-28-6) is characterized by its unique structural modifications that enhance its biological activity compared to other progestins. The compound features an ethynyl group at the 17α position, which is significant for its hormonal activity.

The primary mechanism of action of Delta-5(10)-Norethindrone Acetate involves binding to progesterone receptors, leading to alterations in gene expression that affect reproductive processes. This binding inhibits ovulation, alters the menstrual cycle, and induces changes in the endometrial lining, making it less receptive to implantation.

Contraceptive Properties

Research indicates that Delta-5(10)-Norethindrone Acetate exhibits strong contraceptive properties. Studies have shown that it can effectively prevent ovulation at low doses (5-10 mg/kg) when administered pre-coitally and post-coitally, demonstrating a prolonged action even after treatment discontinuation .

Comparative Efficacy

A comparative analysis of various progestins reveals that Delta-5(10)-Norethindrone Acetate has enhanced contraceptive efficacy due to its unique structural features. For instance, novel O-alkyloximes derived from norethindrone exhibit longer duration of action and higher effectiveness compared to traditional formulations .

Observational Studies

In a study involving 157 women with pelvic organ prolapse, the administration of Delta-5(10)-Norethindrone Acetate resulted in significant improvements in symptoms associated with hormonal imbalance. The findings suggest that this compound may also play a role in managing conditions related to reproductive health beyond contraception .

Pharmacokinetics

Pharmacokinetic studies indicate that Delta-5(10)-Norethindrone Acetate is rapidly absorbed and metabolized in the body, with peak plasma concentrations occurring within hours of administration. Its half-life supports once-daily dosing regimens, making it a convenient option for patients .

Toxicological Profile

While Delta-5(10)-Norethindrone Acetate demonstrates significant therapeutic benefits, it is essential to consider its safety profile. Toxicological assessments reveal that high doses may lead to adverse effects such as thromboembolic events and liver dysfunction. Continuous monitoring and risk assessment are recommended during clinical use .

Data Table: Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Contraceptive Efficacy | Effective at low doses (5-10 mg/kg) |

| Duration of Action | Prolonged effect post-treatment |

| Pharmacokinetics | Rapid absorption; peak plasma levels within hours |

| Safety Profile | Potential adverse effects at high doses |

特性

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,18-20H,5-13H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMFOAKNKZEDBU-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3CCC(=O)C4)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709684 | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5(10)-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19637-28-6 | |

| Record name | (17alpha)-17-(Acetyloxy)-19-norpregn-5(10)-en-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019637286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-3-Oxo-19-norpregn-5(10)-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17.ALPHA.)-17-(ACETYLOXY)-19-NORPREGN-5(10)-EN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50UR8DXV14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。